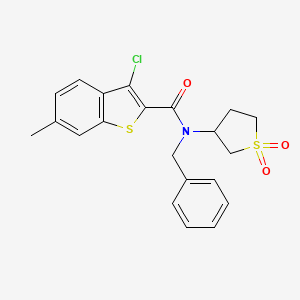![molecular formula C25H29N3OS B12143756 N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12143756.png)
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound featuring a thiophene ring substituted with dimethyl groups, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then functionalized with dimethyl groups using Friedel-Crafts alkylation.
Attachment of Piperidine and Pyridine Rings: The piperidine and pyridine rings are introduced through nucleophilic substitution reactions, often using halogenated precursors.
Amide Formation: The final step involves coupling the substituted thiophene with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and strong bases or acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The piperidine and pyridine rings may play a crucial role in these interactions, providing specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}acetamide
- N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}propionamide
Uniqueness
Compared to similar compounds, N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide may exhibit unique binding properties and biological activities due to the specific arrangement of its functional groups and the presence of the benzamide moiety.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H29N3OS |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H29N3OS/c1-17-11-15-28(16-12-17)23(20-9-13-26-14-10-20)22-18(2)19(3)30-25(22)27-24(29)21-7-5-4-6-8-21/h4-10,13-14,17,23H,11-12,15-16H2,1-3H3,(H,27,29) |
InChI Key |
ZVPKOUKTJMFOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12143673.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143676.png)
![[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B12143680.png)
![N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143685.png)


![N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12143702.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12143708.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143716.png)
![2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143727.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12143730.png)
![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12143740.png)
![(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143743.png)
![5,7-dimethyl-2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12143749.png)
